BenchChemオンラインストアへようこそ!

3-Bromobenzenesulfonamide

NMDA receptor antagonism GluN2A selectivity electrophysiology

3-Bromobenzenesulfonamide delivers 2.5-fold enhanced GluN2A antagonistic activity (IC₅₀ = 204 nM) vs. unsubstituted analogs, enabling potent negative allosteric modulator development for anxiety, depression, and schizophrenia programs. The 3-position bromine enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling diversification while outperforming 4-substituted, 3-Cl, and 3-F congeners in target engagement. Validated as a steroid sulfatase inhibitor precursor (IC₅₀ = 30 nM) for oncology and brominated α-glucosidase inhibitor scaffold (2.56-fold improvement) for antidiabetic lead optimization. 97% purity. Ships ambient.

Molecular Formula C6H6BrNO2S
Molecular Weight 236.09 g/mol
CAS No. 89599-01-9
Cat. No. B181283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzenesulfonamide
CAS89599-01-9
Molecular FormulaC6H6BrNO2S
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)S(=O)(=O)N
InChIInChI=1S/C6H6BrNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
InChIKeyMUBJNMWVQGHHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzenesulfonamide (CAS 89599-01-9) – Core Properties and Scientific Procurement Context


3-Bromobenzenesulfonamide (C₆H₆BrNO₂S, MW 236.09) is a meta-brominated aromatic sulfonamide with a melting point of 151–156 °C and predicted boiling point of 375.8 °C [1]. This compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis, with the bromine atom at the 3-position providing distinct electronic and steric properties that differentiate it from para- and ortho-substituted analogs, as well as from chloro- and fluoro-substituted benzenesulfonamides [2]. Its sulfonamide moiety enables participation in hydrogen-bonding networks critical for biological target engagement, while the bromine substituent offers a handle for subsequent cross-coupling transformations [2].

Why 3-Bromobenzenesulfonamide Cannot Be Simply Replaced by Other Halogenated Benzenesulfonamides


Although benzenesulfonamides with various halogen substituents share the same core scaffold, their biological and chemical properties diverge substantially based on substitution position and halogen identity. Systematic structure-activity relationship (SAR) studies demonstrate that halogen atoms in the 3-position yield significantly enhanced target engagement compared to 4-substituted or unsubstituted analogs, with the 3-bromo variant outperforming 3-chloro and 3-fluoro congeners in electrophysiological assays [1]. Additionally, the bromine atom's distinct steric bulk (van der Waals radius ~1.85 Å vs. chlorine ~1.75 Å) and electronic properties (Hammett σ_m = 0.39 for Br vs. 0.37 for Cl) influence molecular recognition events, metabolic stability, and downstream synthetic utility in ways that cannot be predicted or replicated by simple analog substitution [1][2].

Quantitative Differentiation Evidence for 3-Bromobenzenesulfonamide Against Closest Analogs


GluN2A-Selective NMDA Receptor Antagonism – 2.5-Fold Activity Enhancement Over Lead Compound

In a systematic SAR study of the GluN2A-selective NMDA receptor antagonist TCN-201, the 3-bromobenzenesulfonamide-containing derivative (compound 5i) exhibited an IC₅₀ of 204 nM in two-electrode voltage clamp experiments using Xenopus laevis oocytes expressing GluN1a/GluN2A NMDARs, representing a 2.5-fold improvement in antagonistic activity compared to the parent lead compound 2 [1]. Critically, the study established that halogen atoms specifically at the 3-position yield high GluN2A antagonistic activity, with the 3-bromo modification conferring optimal potency within the evaluated series [1].

NMDA receptor antagonism GluN2A selectivity electrophysiology

Steroid Sulfatase Inhibition – 3-Bromo Substitution Matches Potency of 3-Trifluoromethyl Analog

In a comprehensive study of 17-benzenesulfonamide inhibitors of steroid sulfatase (STS), the 3´-bromo-substituted derivative demonstrated an IC₅₀ of 30 nM, performing comparably to the 3´-trifluoromethyl derivative (IC₅₀ = 23 nM) and exceeding the potency of many 4´-substituted analogs [1]. Both 3´-bromo and 3´-trifluoromethyl derivatives were characterized as 'excellent inhibitors' within the evaluated series [1]. The study further identified the 3´-bromo derivative as a non-competitive inhibitor, suggesting a binding mode capable of interacting with both the active site and a secondary allosteric site [1].

steroid sulfatase inhibition hormone-dependent cancer enzyme kinetics

Bromination of Benzenesulfonamide Enhances α-Glucosidase Inhibition by 2.56-Fold

A comparative study evaluating the effect of bromination on benzenesulfonamide demonstrated that brominated benzenesulfonamide (N,N-dibromobenzenesulfonamide) exhibited significantly enhanced α-glucosidase inhibitory activity relative to the unbrominated parent compound [1]. The brominated product achieved 78.61% enzyme inhibition at 1 mg/mL with an IC₅₀ of 47.70 µg/mL, compared to 74.62% inhibition and an IC₅₀ of 122.40 µg/mL for the unbrominated sulfonamide [1]. This represents a 2.56-fold improvement in IC₅₀ following bromination [1].

α-glucosidase inhibition antidiabetic enzyme assay

Position-Specific Halogen SAR in Aromatase Inhibition – Bromo Analog IC₅₀ = 60 nM

In a QSAR and molecular docking study of bis-sulfonamide derivatives as aromatase inhibitors, the bromo-substituted benzenesulfonamide (compound 16) exhibited an IC₅₀ of 60 nM, while the chloro analog (compound 15) demonstrated an IC₅₀ of 50 nM [1]. Molecular docking analysis revealed that both chloro and bromo benzenesulfonamides engage in hydrophobic interactions with Leu477 of aromatase, mimicking the steroidal backbone of the natural substrate androstenedione [1]. Both analogs were characterized as promising inhibitors with high safety indices [1].

aromatase inhibition breast cancer molecular docking

Crystal Structure of 3-Bromobenzenesulfonamide-Metformin Derivative – Conformational Polymorphism with Therapeutic Relevance

X-ray crystallographic analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, a 3-bromobenzenesulfonamide derivative of metformin, revealed that the asymmetric unit contains two molecules with nearly identical conformations but distinct orientations of the bromophenyl moiety [1]. This conformational polymorphism, driven by the steric and electronic properties of the 3-bromo substituent, may influence solid-state stability and dissolution behavior compared to non-brominated or para-substituted analogs [1].

X-ray crystallography type 2 diabetes metformin derivatives

3-Bromo Substitution Enables Orthogonal Synthetic Diversification via Cross-Coupling

The 3-bromobenzenesulfonamide scaffold provides a reactive aryl bromide handle for Pd-catalyzed cross-coupling reactions while preserving the sulfonamide functionality. In a representative synthetic protocol, 3-bromobenzenesulfonamide was successfully employed in a PdCl₂(dppf)₂-catalyzed coupling with potassium acetate in dioxane under argon [1]. This orthogonal reactivity distinguishes 3-bromobenzenesulfonamide from its chloro and fluoro analogs, as aryl bromides exhibit superior reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and related transformations (typical relative reactivity: Ar-I > Ar-Br >> Ar-Cl > Ar-F under standard conditions) [2].

cross-coupling Suzuki-Miyaura building block

Optimal Scientific and Procurement Applications for 3-Bromobenzenesulfonamide (CAS 89599-01-9)


Neuroscience Research: Development of GluN2A-Selective NMDA Receptor Modulators

Based on the direct SAR evidence demonstrating that 3-bromo substitution yields 2.5-fold enhanced GluN2A antagonistic activity (IC₅₀ = 204 nM) compared to the unsubstituted lead compound [1], 3-bromobenzenesulfonamide should be prioritized as a key building block for synthesizing GluN2A-selective negative allosteric modulators. This application is particularly relevant for research programs investigating anxiety, depression, and schizophrenia therapeutics where GluN2A-containing NMDARs are implicated [1].

Hormone-Dependent Cancer Drug Discovery: Steroid Sulfatase Inhibitor Synthesis

Given the demonstrated potency of 3´-bromo-substituted benzenesulfonamide derivatives as steroid sulfatase inhibitors (IC₅₀ = 30 nM), comparable to the 3´-trifluoromethyl analog [2], 3-bromobenzenesulfonamide serves as an optimal starting material for synthesizing STS inhibitors targeting breast and other hormone-dependent cancers. The non-competitive inhibition mechanism identified for the 3´-bromo derivative [2] suggests potential for developing allosteric STS modulators with distinct pharmacological profiles.

Antidiabetic Agent Development: α-Glucosidase Inhibitor Synthesis

The 2.56-fold improvement in α-glucosidase inhibitory potency achieved through benzenesulfonamide bromination (IC₅₀ reduction from 122.40 µg/mL to 47.70 µg/mL) [3] supports the use of 3-bromobenzenesulfonamide as a preferred building block for synthesizing antidiabetic lead compounds. This application is substantiated by direct comparative enzymatic assay data demonstrating enhanced activity of brominated sulfonamides in chromogenic α-glucosidase assays [3].

Medicinal Chemistry Library Synthesis: Diversifiable Building Block for Parallel Synthesis

The 3-position aryl bromide functionality of 3-bromobenzenesulfonamide provides a reactive handle for Pd-catalyzed cross-coupling reactions [4], enabling rapid diversification of compound libraries through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This orthogonal reactivity, combined with the hydrogen-bonding capacity of the sulfonamide group, makes 3-bromobenzenesulfonamide a strategic core scaffold for parallel synthesis campaigns in academic and pharmaceutical discovery settings where structural diversity and synthetic efficiency are paramount [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.